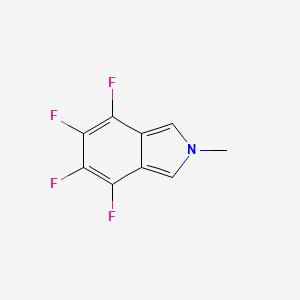

4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrafluoro-2-methylisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c1-14-2-4-5(3-14)7(11)9(13)8(12)6(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGZEBKOUQJSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=C1)C(=C(C(=C2F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492512 | |

| Record name | 4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38053-09-7 | |

| Record name | 4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4,5,6,7 Tetrafluoro 2 Methyl 2h Isoindole

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Ring

The most prominent feature of the tetrafluorinated benzene (B151609) portion of 4,5,6,7-tetrafluoro-2-methyl-2H-isoindole is its high susceptibility to nucleophilic aromatic substitution (SNAr). The four electron-withdrawing fluorine atoms create a significant electron deficiency in the aromatic ring, facilitating the attack of nucleophiles. This reactivity is a hallmark of polyfluoroaromatic compounds. nih.govwhiterose.ac.uk In contrast to typical aromatic substitution reactions where halogens are poor leaving groups, fluorine's high electronegativity strongly activates the ring for nucleophilic attack, and C-F bond cleavage is not the rate-determining step. nih.gov

The reaction proceeds via a two-stage process involving a Meisenheimer intermediate. whiterose.ac.uk The substitution can be modulated by various nucleophiles, including amines, alkoxides, and thiols, allowing for the introduction of diverse functional groups onto the aromatic core. While specific studies on this compound are limited, the reactivity can be inferred from its parent compound, 4,5,6,7-tetrafluoro-2H-isoindole, which readily undergoes substitution of its fluorine atoms. The regioselectivity of these substitutions is often influenced by the nature of the nucleophile and the reaction conditions.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

| Amine | Morpholine | 4-Morpholino-5,6,7-trifluoro-2-methyl-2H-isoindole |

| Alkoxide | Sodium Methoxide | 4-Methoxy-5,6,7-trifluoro-2-methyl-2H-isoindole |

| Thiol | Sodium Thiophenoxide | 4-(Phenylthio)-5,6,7-trifluoro-2-methyl-2H-isoindole |

Oxidation and Reduction Chemistry of the Isoindole Moiety

The isoindole moiety of this compound can undergo both oxidation and reduction, leading to different classes of heterocyclic compounds.

Oxidation: Oxidation of the isoindole ring system typically targets the pyrrole (B145914) portion. Common oxidizing agents can convert the isoindole into the more stable isoindolinone or phthalimide (B116566) derivatives. For instance, oxidation of the parent 4,5,6,7-tetrafluoro-2H-isoindole can yield isoindolinone derivatives. In the case of the N-methylated title compound, strong oxidation would likely lead to the formation of 4,5,6,7-tetrafluoro-2-methyl-1H-isoindole-1,3(2H)-dione. chembk.com The oxidation of N-methyl groups on related heterocyclic systems, such as N-methyl-1,2,3,4-tetrahydroisoquinoline, has been shown to produce the corresponding N-methyl-isoquinolinium ion. nih.gov Computational studies on the oxidation of N-methyl-isoxazolidine with ruthenium tetroxide suggest that oxidation on the ring is kinetically favored over oxidation of the N-methyl group. arabjchem.org

Reduction: Reduction reactions can target either the pyrrole or the fluorinated benzene ring, depending on the reagents and conditions. Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce the pyrrole ring to yield the corresponding isoindoline (B1297411). More forceful reduction conditions can lead to the hydrogenation of the perfluorinated benzene ring, resulting in a fully hydrogenated isoindoline derivative.

Table 2: Common Reagents for Oxidation and Reduction

| Transformation | Reagent Class | Specific Reagent Example | Expected Outcome |

| Oxidation | Strong Oxidants | Potassium Permanganate (KMnO₄) | 4,5,6,7-Tetrafluoro-2-methyl-1H-isoindole-1,3(2H)-dione |

| Mild Oxidants | m-Chloroperoxybenzoic acid (mCPBA) | N-Oxide derivative or Isoindolinone | |

| Reduction | Hydride Reductants | Lithium Aluminum Hydride (LiAlH₄) | 4,5,6,7-Tetrafluoro-2-methylisoindoline |

| Catalytic Hydrogenation | H₂, Pd/C | Reduction of pyrrole and/or benzene ring |

Cycloaddition Reactions (e.g., Diels-Alder) with this compound as a Diene

The isoindole core is an excellent diene for [4+2] cycloaddition reactions, a characteristic that is retained in its tetrafluorinated N-methyl derivative. nih.govresearchgate.net The Diels-Alder reaction provides a powerful method for constructing complex polycyclic frameworks from the relatively simple isoindole precursor. strath.ac.uk

This compound is expected to react readily with a variety of dienophiles, particularly those that are electron-deficient. Studies on the closely related N-substituted tetrafluoroisoindole 38 (where the N-substituent is a protected carboxamidine) have shown that it can be efficiently trapped by electron-poor dienophiles like N-methylmaleimide. nih.gov This suggests that other activated dienophiles, such as maleic anhydride, dialkyl acetylenedicarboxylates (e.g., DMAD), and benzoquinones, would also be suitable partners. mit.edu

However, the reactivity is not universal. The same study noted that the tetrafluoro isoindole derivative did not react with its precursor, a 7-azabenzonorbornadiene derivative, which is a less activated dienophile. nih.gov This indicates a limitation in its reactions with electron-rich or sterically hindered dienophiles. The presence of the four fluorine atoms was found to have no significant noticeable effect on the cycloaddition reactivity when compared to non-fluorinated isoindoles. nih.govmit.edu

Table 3: Scope of Dienophiles in Diels-Alder Reactions

| Dienophile Class | Specific Example | Reactivity | Product Type |

| Activated Alkenes | N-Methylmaleimide | High | Fused Polycyclic Imide |

| Maleic Anhydride | High | Fused Polycyclic Anhydride | |

| Activated Alkynes | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | High | Aromatic Adduct (after aromatization) |

| Unactivated Alkenes | Ethylene | Low / Requires harsh conditions | Fused Cyclohexene |

Diastereoselectivity: In Diels-Alder reactions, the formation of endo and exo isomers is a key stereochemical consideration. Generally, under kinetic control (i.e., lower reaction temperatures), the endo adduct is the major product due to favorable secondary orbital interactions. strath.ac.uk The trapping of a related tetrafluoro isoindole with its precursor yielded an endo-cycloadduct. nih.gov At higher temperatures, the reaction can become reversible, and the more thermodynamically stable exo product may predominate. strath.ac.uk

Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. For isoindoles, which are electronically symmetrical but can be made unsymmetrical by substitution, the regiochemical outcome is governed by a combination of electronic and steric factors. In the case of the unsubstituted this compound reacting with a symmetrical dienophile like N-methylmaleimide, regioselectivity is not a factor. However, if a substituted version of the isoindole or an unsymmetrical dienophile were used, the regioselectivity would need to be considered. Studies on related indole (B1671886) aryne cycloadditions have shown that electronic effects can strongly influence the regiochemical outcome, sometimes favoring the more sterically crowded product. nih.gov

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

The C-F bonds in this compound, while strong, can be activated towards cross-coupling reactions using transition metal catalysts, such as those based on palladium or nickel. mit.educaltech.edu These reactions are fundamental in modern organic synthesis for forming C-C and C-heteroatom bonds. researchgate.netnih.gov

Given the electron-deficient nature of the perfluorinated ring, the compound is an excellent electrophilic partner in cross-coupling reactions. It could potentially undergo Suzuki coupling with boronic acids, Stille coupling with organostannanes, or Buchwald-Hartwig amination with amines. These reactions would proceed via oxidative addition of the C-F bond to the low-valent metal center, followed by transmetalation and reductive elimination. While specific examples for the title compound are not extensively documented, the principles are well-established for other polyfluoroaromatic systems.

Table 4: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Bond Formation |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | C-C (Aryl-Aryl) |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C (Aryl-Alkyl/Aryl/Vinyl) |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | C-N |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Aryl-Alkynyl) |

Radical Chemistry and Potential as Free Radical Traps

The involvement of this compound in radical reactions is a less explored area of its chemistry. However, its electronic structure suggests several potential roles. The electron-deficient aromatic ring could be susceptible to attack by nucleophilic radicals.

Conversely, the isoindole moiety itself has the potential to act as a radical trap. Radical trapping experiments are crucial for detecting and characterizing short-lived radical intermediates in reaction mechanisms. whiterose.ac.ukresearchgate.net While novel fluorinated spin traps based on pyrroline (B1223166) N-oxides have been developed for their enhanced stability and detection properties in NMR and ESR spectroscopy, the intrinsic ability of the fluorinated isoindole system to intercept radicals is not well-documented. nih.gov The trapping of fluorine radicals has been studied using specific traps like DMPO (5,5-dimethyl-l-pyrroline N-oxide). researchgate.net Given the known ability of some isoindole derivatives to modulate reactive oxygen species (ROS) levels in biological systems , it is plausible that the scaffold could participate in radical quenching or propagation pathways under specific conditions, though this remains a subject for future investigation.

Derivatization and Functionalization Strategies for 4,5,6,7 Tetrafluoro 2 Methyl 2h Isoindole

Synthesis of N-Substituted Fluorinated Isoindole Derivatives

The synthesis of N-substituted isoindoles is a fundamental step in modulating their properties. While the direct N-alkylation or N-arylation of pre-formed 4,5,6,7-tetrafluoro-2-methyl-2H-isoindole can be challenging, alternative strategies involving the cyclization of appropriately substituted precursors are more common.

One prevalent method for creating N-substituted isoindoles involves the reaction of a primary amine with a suitable phthalaldehyde derivative. For instance, the condensation of tetrafluorophthalaldehyde with a primary amine would yield the corresponding N-substituted 4,5,6,7-tetrafluoroisoindole. Subsequent modifications can then be performed on the N-substituent if required.

Another approach involves the derivatization of the related 4,5,6,7-tetrahydroindole structure. N-alkylation of the pyrrole (B145914) nitrogen in this less aromatic precursor can be achieved using various alkylating agents. nih.govamanote.com Subsequent dehydrogenation or aromatization of the six-membered ring would then lead to the desired N-substituted 4,5,6,7-tetrafluoro-2H-isoindole derivative. For example, N-alkylation of pyrrole with acrylonitrile (B1666552) has been reported, followed by further transformations to yield polyheterocyclic structures. nih.gov

Furthermore, the synthesis of isoindoles with specific N-substituents, such as the N,N'-Di-Boc-2H-isoindole-2-carboxamidine, has been achieved through a multi-step synthesis starting from 7-azabenzonorbornadiene. acs.orgnih.gov This highlights the use of precursor molecules that can be transformed into the isoindole core with the desired N-functionality already in place. The reactivity of these N-substituted isoindoles in cycloaddition reactions has been studied, demonstrating their utility as dienes. acs.orgnih.govresearchgate.net

Table 1: Selected N-Substituted Isoindole Derivatives and their Synthetic Precursors

| N-Substituent | Precursor | Reference |

| Methyl | 4,5,6,7-Tetrafluoro-2H-isoindole and a methylating agent | General Alkylation |

| Aryl | Tetrafluorophthalaldehyde and a primary arylamine | General Condensation |

| Carboxamidine (Boc-protected) | 7-Azabenzonorbornadiene | acs.orgnih.gov |

Preparation and Reactivity of Fluorinated Isoindole N-Oxides

The oxidation of the nitrogen atom in the isoindole ring to form an N-oxide introduces a versatile functional group that significantly influences the molecule's reactivity. Isoindole N-oxides are cyclic nitrones and can be synthesized through various oxidative methods. chim.itnih.gov

A common method for the preparation of N-oxides is the oxidation of the parent tertiary amine with oxidizing agents like hydrogen peroxide or peroxy acids. nih.govorganic-chemistry.orgchem-station.comwikipedia.orgthieme-connect.de For this compound, treatment with an appropriate oxidant would yield the corresponding N-oxide. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the isoindole ring. Recent studies have also explored the photo-oxidative intramolecular cyclization of 2'-alkynylacetophenone oximes to form isoindole N-oxides. nih.govnih.gov

The resulting this compound N-oxide is expected to exhibit the characteristic reactivity of a nitrone. A key reaction of nitrones is their participation in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. chim.itnih.govresearchgate.netyoutube.com This reaction provides a powerful tool for the construction of novel five-membered heterocyclic rings fused to the isoindole framework. The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic nature of both the nitrone and the dipolarophile. For instance, the reaction of an isoindole N-oxide with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to lead to different products depending on the substitution pattern of the isoindole ring. chim.it

Table 2: Potential Reactivity of this compound N-Oxide

| Reaction Type | Reactant | Expected Product | Reference |

| [3+2] Cycloaddition | Alkene | Isoxazolidine-fused isoindole | chim.itresearchgate.net |

| [3+2] Cycloaddition | Alkyne | Isoxazoline-fused isoindole | chim.it |

| Reduction | Reducing agent (e.g., H₂/Pd) | This compound | chim.it |

Functionalization at Peripheral Positions for Modified Reactivity

The fluorine atoms on the benzene (B151609) ring of this compound are susceptible to nucleophilic aromatic substitution (SNA_r), providing a direct route to introduce a variety of functional groups. youtube.comnih.govyoutube.commdpi.com The high electronegativity of the fluorine atoms activates the aromatic ring towards attack by nucleophiles. The position of substitution (ortho, meta, or para to the pyrrole fusion) can be influenced by the nature of the nucleophile and the reaction conditions. Generally, nucleophilic attack is favored at the positions para to the activating groups. youtube.comnih.gov

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines, leading to the formation of the corresponding ethers, thioethers, and amino-substituted isoindoles. The introduction of these new functional groups can significantly alter the electronic properties, solubility, and potential for further derivatization of the isoindole core.

In addition to SNA_r, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, offer another powerful strategy for the functionalization of the perfluorinated ring. acs.orgnih.govacs.orgmdpi.comnih.gov These reactions typically involve the coupling of an organometallic reagent with an aryl halide or triflate. To apply this to the tetrafluoro-isoindole system, one of the fluorine atoms would first need to be converted into a more suitable leaving group, such as iodine or bromine, or a triflate group. Alternatively, direct C-H activation/arylation of the simple arene coupling partner with the polyfluoroarene has been demonstrated. acs.orgnih.govacs.org These methods allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, alkyl, and other organic moieties onto the isoindole periphery.

Table 3: Potential Functionalization Reactions at the Peripheral Positions

| Reaction Type | Reagents | Expected Product | Reference |

| Nucleophilic Aromatic Substitution | Nu- (e.g., RO-, RS-, R₂N-) | Substituted tetrafluoro-isoindole | youtube.comnih.govmdpi.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted fluoro-isoindole | acs.org |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl-substituted fluoro-isoindole | acs.org |

Incorporation into Complex Molecular Architectures

The unique electronic and structural features of this compound make it an attractive building block for the construction of larger, more complex molecular architectures, such as porphyrins and other macrocycles. Isoindoles are known precursors in the synthesis of porphyrins and related macrocyclic compounds. nih.govgoogle.comwikipedia.orgresearchgate.net The condensation of isoindole derivatives with appropriate aldehydes can lead to the formation of the porphyrin macrocycle. The fluorine substituents on the isoindole unit can influence the electronic properties and stability of the resulting porphyrin.

Furthermore, the diene character of the isoindole ring system allows it to participate in Diels-Alder reactions. researchgate.netmdpi.comrsc.orgrsc.orgmdpi.com By reacting with a suitable dienophile, the isoindole can be incorporated into polycyclic systems. The retro-Diels-Alder reaction can also be utilized to generate transient isoindoles in situ for subsequent reactions. mdpi.comrsc.org The fluorinated benzene ring in this compound is expected to influence the dienophilic reactivity and the stability of the resulting cycloadducts. This strategy provides a pathway to synthesize complex, three-dimensional structures containing the fluorinated isoindole motif. For example, the Diels-Alder reaction of an isoindole with N-phenylmaleimide has been shown to proceed, confirming the generation of the isoindole under the reaction conditions. mdpi.com

The functional groups introduced through the methods described in the previous sections can also serve as handles for polymerization or for linking the isoindole unit to other molecular components, leading to the creation of novel polymers and supramolecular assemblies with tailored properties.

Table 4: Strategies for Incorporation into Complex Architectures

| Architectural Type | Synthetic Strategy | Key Intermediates/Reactants | Reference |

| Porphyrins | Condensation | Isoindole derivative, Aldehyde | nih.govgoogle.comwikipedia.orgresearchgate.net |

| Polycyclic Systems | Diels-Alder Reaction | Isoindole (as diene), Dienophile | researchgate.netmdpi.comrsc.orgrsc.orgmdpi.com |

| Polymers | Polymerization of functionalized monomers | Isoindole with polymerizable group | General Polymer Chemistry |

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of this compound

The unambiguous structural determination and characterization of complex, fluorinated heterocyclic compounds are paramount in various fields of chemical research. For a molecule such as this compound, a combination of advanced spectroscopic techniques is essential. These methodologies provide detailed insights into the molecular framework, from atomic connectivity to the precise three-dimensional arrangement in the solid state. This article focuses on the principal analytical techniques used for the comprehensive structural elucidation of this specific fluorinated isoindole.

Theoretical and Computational Investigations of 4,5,6,7 Tetrafluoro 2 Methyl 2h Isoindole

Quantum Chemical Calculations of Electronic Structure and Reactivity

DFT calculations are instrumental in determining the optimized geometry and thermodynamic stability of 4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the equilibrium structure of the molecule can be predicted with high accuracy.

The tetrafluorinated isoindole ring is expected to be largely planar. The fusion of the pyrrole (B145914) and perfluorinated benzene (B151609) rings dictates a rigid framework. The primary geometric parameters of interest are the C-C and C-N bond lengths within the heterocyclic system and the C-F bond lengths. The high electronegativity of fluorine is predicted to cause a shortening of the C-F bonds and a slight alteration of the bond lengths within the benzene moiety compared to the non-fluorinated parent compound. The N-methyl group introduces additional geometric parameters, including the C-N-C bond angle and the rotational barrier of the methyl group.

Table 1: Predicted Geometric Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value (Å or °) | Notes |

| C4-F Bond Length | ~1.34 Å | Shorter due to high electronegativity of fluorine. |

| C-N (pyrrole) Bond Length | ~1.37 Å | Typical for N-substituted pyrroles. |

| C-C (benzene) Bond Length | ~1.38 - 1.41 Å | Bond length alternation influenced by fluorine substitution. |

| C-N-C (pyrrole) Angle | ~108° | Consistent with a five-membered heterocyclic ring. |

Note: The data in the table is illustrative and based on typical values from DFT calculations on similar fluorinated aromatic heterocycles. Actual values would require specific calculations for this molecule.

Computational chemistry is a powerful tool for predicting the reactivity of this compound in various chemical reactions. Isoindoles are known to be reactive dienes in cycloaddition reactions, and the presence of fluorine atoms is expected to significantly modulate this reactivity.

DFT calculations can be used to model the transition states of potential reactions, such as the Diels-Alder reaction. By calculating the activation energies (ΔG‡) for these pathways, the feasibility and regioselectivity of the reactions can be predicted. For instance, in a [4+2] cycloaddition with a dienophile, the fluorine substituents, being strongly electron-withdrawing, will lower the energy of the LUMO, potentially increasing the reactivity towards electron-rich dienophiles. Computational studies on the cycloaddition reactions of other isoindoles have shown that these reactions are often highly favored. nih.gov The reaction of this compound with a dienophile like N-methylmaleimide is expected to proceed with a low activation barrier.

Furthermore, the fluorine atoms make the benzene ring highly electron-deficient, which could open pathways for nucleophilic aromatic substitution (SNAr) under certain conditions, although the isoindole system's inherent reactivity in other transformations might dominate. Computational models can compare the activation barriers for cycloaddition versus SNAr to predict the most likely reaction outcome.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energies and spatial distributions of these orbitals in this compound dictate its electrophilic and nucleophilic character.

HOMO: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). In 2H-isoindoles, the HOMO is typically a π-orbital with significant electron density on the pyrrolic part of the ring system.

LUMO: The LUMO represents the molecule's ability to accept electrons (electrophilicity). The perfluorination of the benzene ring is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor compared to its non-fluorinated counterpart. The LUMO is anticipated to have substantial contributions from the atomic orbitals of the fluorinated benzene ring.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of four fluorine atoms is predicted to decrease the HOMO-LUMO gap, primarily by lowering the LUMO energy, thus enhancing the molecule's reactivity, particularly in cycloaddition reactions where it acts as the diene.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -6.0 eV | π-orbital, primarily on the pyrrole moiety. |

| LUMO | ~ -2.5 eV | π*-orbital, significant contribution from the tetrafluorobenzene ring. |

| HOMO-LUMO Gap | ~ 3.5 eV | Indicates high reactivity. |

Note: The data in the table is illustrative and based on typical values from DFT calculations on similar fluorinated aromatic heterocycles.

Conformational Analysis and Intramolecular Dynamics

The core structure of this compound is rigid and planar. Therefore, the primary focus of conformational analysis is the dynamics of the N-methyl substituent.

Rotation around the N-CH₃ bond is generally facile. Computational methods can determine the potential energy surface for this rotation, identifying the minimum energy conformations and the rotational energy barrier. For an N-methyl group attached to a planar ring, the rotational barrier is typically low. Time-resolved spectroscopic studies on similar molecules, like N-methyl piperidine (B6355638), have explored such conformational dynamics. rsc.org While the isoindole ring is aromatic and planar, unlike the puckered piperidine ring, the principles of studying substituent rotation remain relevant. The interaction of the methyl hydrogens with the hydrogen atoms at the 1 and 3 positions of the isoindole ring will be the main determinant of the rotational barrier. It is expected that the barrier to rotation for the methyl group in this compound will be small, leading to rapid rotation at room temperature.

Computational Studies of Spectroscopic Parameters (e.g., NMR Shieldings)

Computational chemistry allows for the prediction of various spectroscopic parameters, with NMR chemical shifts being particularly valuable for structure elucidation. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the isotropic shielding constants for ¹H, ¹³C, and ¹⁹F nuclei. nih.gov

¹H NMR: The protons on the pyrrole ring (at positions 1 and 3) and the methyl group protons are expected to have distinct chemical shifts. The electron-withdrawing nature of the tetrafluorinated ring may have a slight deshielding effect on the pyrrolic protons.

¹³C NMR: The chemical shifts of the carbon atoms will be significantly influenced by the attached fluorine atoms. The carbons directly bonded to fluorine (C4, C5, C6, C7) will exhibit large C-F coupling constants.

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. Due to the molecular symmetry, two distinct ¹⁹F NMR signals are expected for this compound (one for F4/F7 and one for F5/F6). The predicted chemical shifts can be compared with experimental data to confirm the structure. Scaling factors derived from studies on other fluorinated aromatic compounds can improve the accuracy of these predictions. researchgate.netnih.gov

Table 3: Predicted NMR Chemical Shifts (δ) for this compound (Illustrative Data)

| Nucleus | Predicted δ (ppm) | Notes |

| ¹H (N-CH₃) | ~3.8 ppm | Typical range for N-methyl groups on heterocycles. |

| ¹H (H1, H3) | ~7.1 ppm | Influenced by the aromatic system. |

| ¹³C (C4, C7) | ~140 ppm (d, ¹JCF ≈ 250 Hz) | Large coupling constant due to direct bond with fluorine. |

| ¹³C (C5, C6) | ~142 ppm (d, ¹JCF ≈ 250 Hz) | Similar to C4/C7 but in a slightly different electronic environment. |

| ¹⁹F (F4, F7) | ~ -145 ppm | Relative to CFCl₃. |

| ¹⁹F (F5, F6) | ~ -155 ppm | The two signals arise from their different positions relative to the fused pyrrole ring. |

Note: The data in the table is illustrative and based on typical values from computational studies on similar fluorinated aromatic compounds.

Modeling of Fluorine Substitution Effects on Aromaticity and Stability

The effect of perfluorination on the aromaticity of the benzene ring in the isoindole system is a topic of significant theoretical interest. While fluorine is highly electronegative, studies on perfluorobenzene have shown that it retains a high degree of aromaticity. researchgate.net

Computational methods can quantify aromaticity using various indices, such as Nucleus-Independent Chemical Shift (NICS) and the Gauge-Including Magnetically Induced Current (GIMIC) method. nih.gov NICS calculations, which measure the magnetic shielding at the center of a ring, are a common approach. A more negative NICS value generally indicates stronger aromaticity.

Applications of 4,5,6,7 Tetrafluoro 2 Methyl 2h Isoindole in Materials Science and Advanced Organic Synthesis

Role as Building Blocks in the Synthesis of Complex Organic Molecules and Polymers

4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole and its parent compound, 4,5,6,7-tetrafluoro-2H-isoindole, serve as fundamental building blocks for constructing more intricate organic molecules and polymers. The fluorinated isoindole unit can be incorporated into larger systems to impart specific properties such as enhanced thermal stability, altered electronic characteristics, and increased solubility in organic solvents.

The reactivity of the isoindole core allows it to undergo various chemical transformations, including cycloaddition reactions, which are instrumental in building polycyclic frameworks. nih.gov This reactivity is crucial for synthetic routes targeting complex natural products or designed molecules with specific three-dimensional structures.

In polymer science, related fluorinated and non-fluorinated indole (B1671886) derivatives are utilized as monomers for creating functional polymers. For instance, polymers derived from N-substituted tetrahydroindoles have been synthesized via anionic ring-opening polymerization. nih.gov These polymers, bearing indole side chains, exhibit interesting properties, including the potential to act as organic semiconductors. nih.gov The incorporation of the tetrafluoro-isoindole moiety into polymer backbones is a strategy to develop advanced materials with tailored electronic and physical properties.

Table 1: Polymer Properties Derived from Related Indole Monomers

| Monomer | Polymerization Method | Resulting Polymer Properties | Reference |

|---|---|---|---|

| N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole | Anionic Ring-Opening Polymerization | High-resistance organic semiconductors (conductivity ~10⁻¹⁴ S/cm), thermally stable up to 275 °C. nih.gov | nih.gov |

Precursors for Fluorinated Porphyrins and Related Macrocycles (e.g., BODIPYs)

The tetrafluoroisoindole scaffold is a key precursor in the synthesis of highly fluorinated porphyrins and boron-dipyrromethene (BODIPY) dyes. researchgate.net These macrocyclic compounds are of immense interest due to their unique photophysical properties, which are finely tunable by modifying their peripheral substituents.

Fluorinated benzoporphyrins can be synthesized from 4,5,6,7-tetrafluoroisoindole. researchgate.net The synthesis typically involves the reduction of the corresponding tetrafluorophthalonitrile (B154472) to form the reactive isoindole intermediate, which is then subjected to cyclotetramerization reactions to build the porphyrin macrocycle. researchgate.net

Similarly, 4,5,6,7-tetrafluoroisoindole is used to create novel unsymmetrical, benzo-fused BODIPYs. nih.gov A common synthetic strategy involves the condensation of the tetrafluoroisoindole with a substituted formyl-pyrrole, followed by complexation with a boron source like boron trifluoride etherate (BF₃·Et₂O). nih.gov This approach provides a platform for developing a new class of fluorinated BODIPYs whose properties can be further modified. researchgate.netnih.gov The introduction of fluorine atoms often enhances the photostability and fluorescence quantum yields of these dyes. nih.gov

Table 2: Synthesis of Fluorinated Macrocycles from Tetrafluoroisoindole

| Precursor | Target Macrocycle | Key Reaction Steps | Resulting Features | Reference |

|---|---|---|---|---|

| 4,5,6,7-Tetrafluoroisoindole | Fluorinated Benzoporphyrins | Hydride reduction of phthalonitrile (B49051) followed by conversion/cyclization. researchgate.net | Porphyrin core with a fused, fluorinated benzene (B151609) ring. researchgate.net | researchgate.net |

Development of Organic Semiconductors and Fluorescent Dyes Based on Fluorinated Isoindole Scaffolds

The inherent electronic properties of the 4,5,6,7-tetrafluoro-isoindole unit make it a prime candidate for the development of advanced materials like organic semiconductors and fluorescent dyes. The strong electron-withdrawing nature of the four fluorine atoms significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the isoindole system.

This electronic modification is beneficial for creating n-type organic semiconductor materials, which are essential components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Polymers incorporating related indole derivatives have already demonstrated semiconductor properties. nih.gov

Furthermore, the isoindole core is a key component of highly fluorescent molecules, most notably BODIPY dyes. researchgate.net By fusing the tetrafluorinated benzene ring to the BODIPY core, researchers can create dyes that absorb and emit light at longer wavelengths, pushing their operational range towards the red and near-infrared (NIR) regions of the spectrum. researchgate.net These fluorinated dyes often exhibit high photostability and high fluorescence quantum yields, making them suitable for applications in bioimaging, chemical sensing, and as active components in fluorescent organic devices. nih.govnih.gov

Utilization in Diels-Alder "Delivery Reagents" for Specific Functionalities (e.g., Guanidine)

The isoindole ring system is a reactive diene in Diels-Alder cycloaddition reactions. This reactivity can be harnessed to use isoindole derivatives as "delivery reagents," transferring specific functional groups to a dienophile in a controlled manner.

Research has demonstrated the synthesis of isoindoles bearing a guanidine (B92328) functionality. nih.gov These compounds act as effective Diels-Alder delivery reagents for the guanidine group, allowing for its incorporation into complex polycyclic structures, such as the 7-azanobornene skeleton. nih.gov

Crucially, studies comparing the reactivity of guanidine-substituted isoindoles with their tetrafluoro counterparts have found that the substitution with fluorine does not significantly alter the cycloaddition reactivity. nih.govresearchgate.net This finding is significant as it allows for the synthesis of fluorinated, polycyclic molecules containing the highly basic guanidine functionality, combining the unique properties of both groups within a single molecular framework. nih.gov

Q & A

Q. What are the standard synthetic routes for 4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole, and what purification methods are recommended?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, fluorinated precursors may react with methyl-substituted isoindole derivatives in tetrahydrofuran (THF) with triethylamine (Et3N) as a base. After reaction completion (monitored via thin-layer chromatography), triethylammonium chloride byproducts are removed by filtration, and the product is isolated via column chromatography or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- <sup>19</sup>F NMR : To confirm fluorination patterns and assess electronic environments.

- <sup>1</sup>H/<sup>13</sup>C NMR : For verifying methyl group placement and aromatic proton environments (e.g., distinguishing isoindole ring protons).

- IR spectroscopy : To identify functional groups like C-F stretches (~1100–1250 cm<sup>-1</sup>) .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

Q. How can researchers ensure reproducibility in synthesizing fluorinated isoindole derivatives?

Strict control of reaction conditions (temperature, solvent purity, stoichiometry) is essential. For example, THF must be anhydrous to avoid side reactions. Reaction progress should be tracked via TLC, and intermediates should be characterized at each step. Purification via column chromatography (e.g., using cyclohexane/ethyl acetate gradients) ensures high yields and purity .

Advanced Research Questions

Q. How can fluorination efficiency be optimized in the synthesis of tetrafluoro-substituted isoindoles?

Fluorination efficiency depends on the choice of fluorinating agents and reaction mechanisms. For nucleophilic fluorination, reagents like KF or CsF in polar aprotic solvents (e.g., DMF) under inert atmospheres improve yield. Alternatively, electrophilic fluorination using Selectfluor® may be explored. Monitoring reaction intermediates via <sup>19</sup>F NMR helps identify incomplete fluorination or side products .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected <sup>19</sup>F NMR signals)?

Unexpected peaks may arise from residual solvents, unreacted precursors, or regioisomeric byproducts. Strategies include:

- DEPT-135 NMR : To differentiate carbon types and confirm substitution patterns.

- 2D NMR (COSY, HSQC) : To correlate fluorine and proton environments.

- X-ray crystallography : For definitive structural elucidation (if crystals are obtainable) .

- Computational modeling : To predict NMR chemical shifts and validate assignments .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorine atoms decrease electron density on the isoindole ring, making it less reactive in electrophilic substitutions but more amenable to nucleophilic attacks. Steric hindrance from the methyl group at position 2 may limit accessibility to certain reaction sites. Experimental optimization (e.g., using Pd-catalyzed coupling with aryl boronic acids) requires careful tuning of catalysts (e.g., Pd(PPh3)4) and reaction temperatures .

Methodological Notes

- Data Contradiction Analysis : Compare experimental results with computational predictions (DFT calculations for NMR shifts or reaction pathways) to identify discrepancies .

- Experimental Design : Use fractional factorial designs to optimize multi-variable reactions (e.g., solvent, temperature, catalyst loading) .

- Avoided Pitfalls : Exclude commercial-scale synthesis protocols and focus on milligram-to-gram scale methods suitable for academic labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.